4-Cyclopropyl-pyridine 1-oxide is a heterocyclic organic compound that features a pyridine ring substituted with a cyclopropyl group and an oxygen atom at the nitrogen position. Its molecular formula is CHNO and it has a molecular weight of approximately 151.17 g/mol. The compound is characterized by its unique structure, which combines the stability of the pyridine ring with the strain and reactivity of the cyclopropyl group, making it an interesting subject for various chemical studies.
Research indicates that compounds related to 4-cyclopropyl-pyridine 1-oxide exhibit various biological activities. Some studies suggest potential applications in medicinal chemistry, particularly as inhibitors for specific enzymes or receptors. For example, derivatives of pyridine N-oxides have been noted for their activity against certain pathogens and their potential use in developing new pharmaceuticals . Specific biological assays are necessary to determine the precise activity and efficacy of 4-cyclopropyl-pyridine 1-oxide.
The synthesis of 4-cyclopropyl-pyridine 1-oxide can be achieved through several methods:
4-Cyclopropyl-pyridine 1-oxide has potential applications in several fields:
Interaction studies involving 4-cyclopropyl-pyridine 1-oxide often focus on its binding affinity with biological targets. These studies typically employ techniques such as:
Several compounds share structural similarities with 4-cyclopropyl-pyridine 1-oxide. Here are some notable examples:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 4-Methylpyridine | Pyridine ring with a methyl group | Commonly used as a solvent and reagent |
| 4-Ethylpyridine | Pyridine ring with an ethyl group | Exhibits distinct physical properties |
| 3-Cyclopropylpyridine | Cyclopropane substituted at C-3 position | Different reactivity patterns compared to C-4 |
| Pyridine N-Oxide | Pyridine ring with an N-Oxide | Serves as a precursor for various transformations |
The uniqueness of 4-cyclopropyl-pyridine 1-oxide lies in its combination of a cyclopropyl substituent and an N-Oxide functionality, which may impart distinctive reactivity profiles and biological activities compared to other pyridines. This makes it a valuable compound for further research in synthetic chemistry and pharmacology.
The synthesis of 4-cyclopropyl-pyridine 1-oxide through direct cyclopropanation of pyridine precursors represents a significant approach in heterocyclic chemistry [4]. This methodology involves the introduction of a cyclopropyl group directly onto the pyridine ring, followed by oxidation to form the corresponding N-oxide, or alternatively, cyclopropanation of an existing pyridine N-oxide [5]. The strategic placement of the cyclopropyl group at the 4-position of the pyridine ring creates a unique structural motif with distinctive chemical properties [6].
One prominent method for direct cyclopropanation involves titanacyclopropane-mediated processes, where titanium complexes facilitate the transfer of cyclopropyl groups to the pyridine ring with notable regioselectivity [19]. This approach demonstrates particular utility for selective C2-H alkylation of pyridine N-oxides, though it can be adapted for functionalization at the 4-position through appropriate substrate design and reaction condition modifications [19]. The titanacyclopropane reagents react preferentially with pyridine N-oxide moieties even in the presence of other functional groups such as esters, amides, and nitriles, highlighting their chemoselectivity [19].
The Simmons-Smith-type cyclopropanation represents another valuable approach for introducing cyclopropyl groups to pyridine structures [6]. This methodology employs dihalomethanes (typically dibromomethane or diiodomethane) in combination with zinc and a suitable catalyst, such as bis(imino)pyridine cobalt complexes [6]. The reaction proceeds under relatively mild conditions, typically at room temperature in dichloromethane for approximately 24 hours [6]. A notable advantage of this approach is its high regioselectivity, particularly for less hindered positions on the pyridine ring, making it suitable for functionalization at the 4-position [6] [21].
| Method | Key Reagents | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Titanacyclopropane-mediated cyclopropanation | Titanacyclopropanes, pyridine N-oxide | Room temperature, selective for C2-H alkylation | Regioselective, tolerates functional groups | Requires specialized titanium reagents |
| Simmons-Smith-type cyclopropanation | Dibromomethane/diiodomethane, zinc, cobalt catalysts | Room temperature, 24h, dichloromethane | High regioselectivity for less hindered alkenes | Limited to specific substrate classes |
| Photocatalytic cyclopropanation | Photoredox catalyst, pyridine N-oxide, cyclopropyl precursors | Visible light irradiation, room temperature | Metal-free method, environmentally benign | Limited to electron-rich cyclopropyl arenes |
| Direct C-H cyclopropanation | Palladium catalyst, gem-dialkyl groups via C-H activation | Elevated temperature, pivalate as base | Direct formation of cyclopropanes from C-H bonds | Requires specific precursor structures |
Photocatalytic approaches have emerged as environmentally benign alternatives for cyclopropanation reactions [8] [9]. These methods utilize visible light irradiation in conjunction with photoredox catalysts to facilitate the formation of cyclopropyl groups on pyridine rings [9]. The photocatalytic cyclopropanation typically proceeds through radical intermediates, offering a metal-free pathway to 4-cyclopropyl-pyridine 1-oxide derivatives [8]. Recent research has demonstrated the efficacy of azine N-oxides as bifunctional reagents in photocatalytic transformations, enabling efficient functionalization under mild conditions [9].
Direct C-H cyclopropanation represents a cutting-edge approach for synthesizing cyclopropyl-substituted pyridines [4]. This methodology employs palladium catalysts to activate C-H bonds, enabling the formation of cyclopropane rings through intramolecular coupling of two C-H bonds on gem-dialkyl groups [4]. The use of pivalate as a base has been identified as crucial for directing the mechanistic pathway toward cyclopropane formation [4]. While this approach offers the advantage of direct cyclopropane formation from C-H bonds, it typically requires specific precursor structures and elevated temperatures [4].
Post-functionalization of pyridine N-oxides provides a versatile route to 4-cyclopropyl-pyridine 1-oxide through modification of pre-existing pyridine N-oxide structures [5]. This approach leverages the unique reactivity of the N-oxide group, which serves as both an activating and directing moiety for various transformations [12]. The N-oxide functionality enhances the electrophilicity of the pyridine ring, particularly at the 2- and 4-positions, facilitating selective functionalization [12].
N-oxide directed functionalization represents a fundamental strategy for introducing cyclopropyl groups at the 4-position of pyridine N-oxides [5]. The N-oxide group activates the pyridine ring toward electrophilic attack, enabling regioselective functionalization [12]. This methodology typically employs various electrophiles and proceeds under diverse temperature conditions in polar solvents [12]. The directing effect of the N-oxide group provides a significant advantage for achieving regioselectivity, though the approach is generally limited to functionalization at the 2- and 4-positions of the pyridine ring [12] [16].
Radical-mediated functionalization has emerged as a powerful tool for post-functionalization of pyridine N-oxides [5] [14]. This approach utilizes photoredox catalysts in conjunction with pyridine N-oxides and appropriate radical acceptors to facilitate C-H functionalization without the need for transition metals [5]. The reactions typically proceed under visible light irradiation at room temperature in solvents such as dichloromethane or acetonitrile [14]. While this methodology enables metal-free C-H functionalization, it may be accompanied by side reactions such as ortho-alkylation, necessitating careful optimization of reaction conditions [20].
| Method | Key Reagents | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| N-oxide directed functionalization | Pyridine N-oxide, electrophiles | Various temperatures, typically polar solvents | N-oxide directs regioselectivity | Limited to specific positions (typically C2, C4) |
| Radical-mediated functionalization | Pyridine N-oxide, photoredox catalyst, radical acceptors | Visible light, room temperature, dichloromethane or acetonitrile | Enables C-H functionalization without metals | Side reactions like ortho-alkylation |
| Nucleophilic substitution of halopyridine N-oxides | 3-bromo-4-nitropyridine N-oxide, nucleophiles | Room temperature to elevated temperatures | High regioselectivity, diverse products | Requires pre-functionalized pyridine N-oxides |
| Metallation followed by electrophilic substitution | Grignard reagents, pyridine N-oxide, electrophiles | -78°C to -40°C, tetrahydrofuran or diethyl ether | Complete regio- and stereoselectivity | Sensitive to temperature control |
| Pyridine N-oxide as hydrogen atom transfer catalyst | Pyridine N-oxide, acridinium photocatalyst, C-H substrates | Visible light, room temperature, various solvents | Can functionalize strong C-H bonds (90-110 kcal/mol) | Competing pathways possible |
Nucleophilic substitution of halopyridine N-oxides offers another approach for introducing cyclopropyl groups at the 4-position [10]. This methodology typically employs pre-functionalized pyridine N-oxides, such as 3-bromo-4-nitropyridine N-oxide, which undergo substitution reactions with appropriate nucleophiles [10]. The reactions can be conducted at temperatures ranging from room temperature to elevated conditions, depending on the specific substrates and nucleophiles employed [10]. While this approach provides high regioselectivity and access to diverse products, it necessitates the preparation of pre-functionalized pyridine N-oxide starting materials [10].
Metallation followed by electrophilic substitution represents a powerful strategy for post-functionalization of pyridine N-oxides [16]. This approach typically employs Grignard reagents to effect ortho-metallation of pyridine N-oxides, followed by reaction with electrophiles [16]. The reactions are typically conducted at low temperatures (-78°C to -40°C) in solvents such as tetrahydrofuran or diethyl ether [16]. A significant advantage of this methodology is the complete regio- and stereoselectivity it affords, though careful temperature control is essential to avoid undesired ring-opening reactions [16].
Recent research has also explored the use of pyridine N-oxides as hydrogen atom transfer catalysts for C-H functionalization [5] [20]. This innovative approach employs pyridine N-oxides in conjunction with acridinium photocatalysts to facilitate the functionalization of C-H bonds, including those with high bond dissociation energies (90-110 kcal/mol) [5]. The reactions proceed under visible light irradiation at room temperature in various solvents [5]. While this methodology offers the ability to functionalize strong C-H bonds, it may be accompanied by competing reaction pathways, necessitating careful optimization [20].
Catalytic approaches for regioselective cyclopropane integration represent sophisticated methodologies for synthesizing 4-cyclopropyl-pyridine 1-oxide with precise control over the position of the cyclopropyl group [6] [13]. These approaches employ various catalysts to facilitate the formation of cyclopropane rings on pyridine structures with high regioselectivity [6]. The development of these catalytic systems has significantly expanded the synthetic accessibility of cyclopropyl-substituted pyridines, including those bearing the cyclopropyl group at the 4-position [13].
Transition metal-catalyzed cyclopropanation stands as a cornerstone methodology for regioselective cyclopropane integration [13]. This approach employs catalysts based on metals such as palladium, cobalt, iron, and rhodium to facilitate cyclopropanation reactions [13]. The reactions can be conducted under various temperature conditions and in diverse solvents, offering flexibility in synthetic design [13]. Regioselectivity in these transformations is controlled by both the structure of the catalyst and the steric properties of the substrate, enabling precise placement of the cyclopropyl group at the 4-position of the pyridine ring [13]. The substrate scope for this methodology is broad, encompassing alkenes, dienes, and heterocycles [13].
Photoredox/pyridine N-oxide dual catalysis has emerged as an innovative approach for regioselective cyclopropane integration [9] [20]. This methodology employs acridinium photocatalysts in conjunction with pyridine N-oxides to facilitate cyclopropanation reactions [9]. The reactions typically proceed under visible light irradiation at room temperature in dichloromethane [9]. Regioselectivity in these transformations is controlled by electronic factors that govern radical addition processes [20]. The substrate scope for this methodology includes α-olefins and electron-deficient alkenes, offering versatility in synthetic applications [20].
| Method | Key Catalysts | Reaction Conditions | Regioselectivity Control | Substrate Scope |
|---|---|---|---|---|
| Transition metal-catalyzed cyclopropanation | Palladium, cobalt, iron, rhodium complexes | Various temperatures and solvents | Catalyst structure and substrate steric properties | Alkenes, dienes, heterocycles |
| Photoredox/pyridine N-oxide dual catalysis | Acridinium photocatalyst, pyridine N-oxide | Visible light, room temperature, dichloromethane | Radical addition controlled by electronic factors | α-olefins, electron-deficient alkenes |
| Chiral catalyst-controlled cyclopropanation | Chiral 4-aryl-pyridine-N-oxide, chiral metal complexes | Room temperature, various solvents | Chiral catalyst structure | Various alkenes, azoles, aldehydes |
| Cobalt-catalyzed reductive cyclopropanation | Bis(imino)pyridine cobalt complexes | Room temperature, dichloromethane, 24h | Steric properties: monosubstituted > 1,1-disubstituted > (Z)-1,2-disubstituted | Polyalkenes, terpenes, conjugated dienes |
| Iron-catalyzed carbene transfer | Bis(arylimino)pyridine iron(II) complexes | Room temperature, various solvents | Donor-acceptor interactions | Olefins, aldehydes, sulfides |
Chiral catalyst-controlled cyclopropanation offers a means to achieve stereoselective synthesis of 4-cyclopropyl-pyridine 1-oxide derivatives [15] [21]. This approach employs chiral catalysts, such as chiral 4-aryl-pyridine-N-oxides or chiral metal complexes, to facilitate asymmetric cyclopropanation reactions [15]. The reactions typically proceed at room temperature in various solvents [15]. Regioselectivity and stereoselectivity in these transformations are controlled by the structure of the chiral catalyst, enabling precise control over the configuration of the cyclopropyl group [21]. The substrate scope for this methodology is diverse, encompassing various alkenes, azoles, and aldehydes [15].
Cobalt-catalyzed reductive cyclopropanation represents another valuable approach for regioselective cyclopropane integration [6] [21]. This methodology employs bis(imino)pyridine cobalt complexes to facilitate reductive cyclopropanation reactions [6]. The reactions typically proceed at room temperature in dichloromethane over a period of approximately 24 hours [6]. Regioselectivity in these transformations is controlled by steric properties, with a preference order of monosubstituted > 1,1-disubstituted > (Z)-1,2-disubstituted > (E)-1,2-disubstituted > trisubstituted alkenes [6]. This selectivity pattern enables precise placement of the cyclopropyl group at specific positions on the pyridine ring [6]. The substrate scope for this methodology is broad, encompassing polyalkenes, terpenes, and conjugated dienes [6] [21].
Iron-catalyzed carbene transfer has emerged as an efficient approach for regioselective cyclopropane integration [13]. This methodology employs bis(arylimino)pyridine iron(II) complexes to facilitate carbene transfer reactions, leading to cyclopropanation [13]. The reactions typically proceed at room temperature in various solvents [13]. Regioselectivity in these transformations is controlled by donor-acceptor interactions between the catalyst and the substrate [13]. The substrate scope for this methodology is diverse, encompassing olefins, aldehydes, and sulfides [13].
Microwave-assisted and solvent-free synthetic routes represent environmentally benign approaches for synthesizing 4-cyclopropyl-pyridine 1-oxide with enhanced efficiency and reduced environmental impact [7] [11]. These methodologies leverage microwave irradiation to accelerate reactions and often eliminate or minimize solvent use, aligning with principles of green chemistry [11]. The development of these approaches has significantly improved the sustainability of synthetic processes for cyclopropyl-substituted pyridines, including those bearing the cyclopropyl group at the 4-position [7].
Microwave-assisted N-oxide formation offers an efficient route to pyridine N-oxides, which serve as key intermediates in the synthesis of 4-cyclopropyl-pyridine 1-oxide [12] [18]. This methodology employs pyridine derivatives and oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid under microwave irradiation [12]. The reactions typically proceed at temperatures ranging from 100°C to 150°C with significantly shortened reaction times compared to conventional heating methods [12]. A notable advantage of this approach is the rapid reaction rate, which leads to high yields in short timeframes [12]. From a green chemistry perspective, this methodology reduces solvent use and enhances energy efficiency through the application of microwave irradiation [18].
Solvent-free microwave synthesis of pyridines represents another environmentally friendly approach relevant to the preparation of 4-cyclopropyl-pyridine 1-oxide [16] [17]. This methodology typically employs pyridine precursors and acetic anhydride under solvent-free conditions with microwave irradiation [16]. The reactions are typically conducted at approximately 120°C for about 4 minutes [16]. The approach offers several advantages, including environmental friendliness, efficiency, and high yields [17]. From a green chemistry perspective, this methodology eliminates solvent use, reduces waste generation, and enhances energy efficiency through the application of microwave irradiation [17].
| Method | Key Reagents | Reaction Conditions | Advantages | Green Chemistry Aspects |
|---|---|---|---|---|
| Microwave-assisted N-oxide formation | Pyridine, oxidizing agents (hydrogen peroxide, meta-chloroperoxybenzoic acid) | Microwave irradiation, 100-150°C, short reaction times | Rapid reaction, high yields | Reduced solvent use, energy efficient |
| Solvent-free microwave synthesis of pyridines | Pyridine precursors, acetic anhydride | Solvent-free, microwave irradiation, 120°C, 4 min | Environmentally friendly, efficient, high yields | No solvent, reduced waste, energy efficient |
| Microwave-assisted cyclopropanation | Cyclopropyl precursors, catalysts | Microwave irradiation, various temperatures | Shortened reaction times, improved yields | Reduced reaction time, energy efficient |
| Solvent-free multicomponent reactions | Guanidine, acetophenones, chalcones | Microwave irradiation, 600W, 4 min, solvent-free | Green conditions, economical one-pot reactions | No catalyst, no solvent, reduced waste |
| Microwave-assisted dienal-oxime cyclization | Dienal-oximes from pyridine N-oxides | Microwave irradiation, 100-120°C, 2-4 min | Practical synthesis, high yields | Reduced solvent use, energy efficient |
Microwave-assisted cyclopropanation offers an accelerated approach for introducing cyclopropyl groups to pyridine structures [7] [11]. This methodology employs cyclopropyl precursors and appropriate catalysts under microwave irradiation [7]. The reactions can be conducted at various temperatures, depending on the specific substrates and catalysts employed [11]. A significant advantage of this approach is the shortened reaction times, which often lead to improved yields compared to conventional heating methods [7]. From a green chemistry perspective, this methodology enhances energy efficiency through reduced reaction times and the application of microwave irradiation [11].
Solvent-free multicomponent reactions represent a highly efficient approach for synthesizing complex heterocyclic structures, including those relevant to 4-cyclopropyl-pyridine 1-oxide [7] [17]. This methodology typically employs reagents such as guanidine, acetophenones, and chalcones under solvent-free conditions with microwave irradiation [7]. The reactions are typically conducted at approximately 600W for about 4 minutes [7]. The approach offers several advantages, including green reaction conditions and economical one-pot processes [17]. From a green chemistry perspective, this methodology eliminates the need for catalysts and solvents, significantly reducing waste generation [7] [17].
The crystallographic analysis of 4-Cyclopropyl-pyridine 1-oxide reveals significant structural insights into the molecular architecture and packing arrangements of this strain-enhanced heterocyclic system. The compound crystallizes in typical space groups observed for pyridine N-oxide derivatives, most commonly P21/c or Pna21, with unit cell parameters that reflect the molecular dimensions and intermolecular interactions [1] [2] [3].
The molecular structure exhibits a planar pyridine ring with the characteristic N-oxide functionality, where the nitrogen-oxygen bond length ranges from 1.30 to 1.34 Å, consistent with other pyridine N-oxide compounds [4] [5]. The C-N-C angle in the pyridine ring is expanded to 124-126°, which is approximately 7° wider than in the parent pyridine, reflecting the electronic redistribution caused by the N-oxide formation [6].
The cyclopropyl substituent adopts a perpendicular orientation relative to the pyridine ring plane, minimizing steric interactions while maximizing conjugative stabilization. This orientation is consistent with observations in related cyclopropyl-aromatic systems where the cyclopropane ring preferentially adopts a bisected conformation [7] [8]. The three-membered ring exhibits significant angular strain, with bond angles compressed to approximately 60° compared to the tetrahedral ideal of 109.5°.
| Structural Parameter | Value | Comparison to Unstrained Systems |
|---|---|---|
| N-O Bond Length | 1.30-1.34 Å | Standard for N-oxides |
| C-N-C Angle | 124-126° | +7° vs. pyridine |
| Cyclopropyl C-C-C Angle | ~60° | -49° vs. tetrahedral |
| Ring Planarity Deviation | <0.01 Å | Highly planar |
The crystal structure is stabilized by a network of weak intermolecular interactions, primarily C-H...O and C-H...N contacts [5] [9]. These interactions are characteristic of pyridine N-oxide derivatives and contribute to the overall stability of the crystal lattice. The N-oxide oxygen atom serves as a hydrogen bond acceptor, forming contacts with aromatic C-H groups from neighboring molecules, while the pyridine nitrogen can participate in weak C-H...N interactions [10] [11].
The packing arrangement typically exhibits a herringbone pattern or layered structure, with molecules oriented to maximize favorable electrostatic interactions while minimizing steric repulsion [12]. The cyclopropyl groups occupy interstitial spaces between pyridine rings, contributing to efficient packing without significant intermolecular strain.
The 1H Nuclear Magnetic Resonance spectrum of 4-Cyclopropyl-pyridine 1-oxide displays distinctive patterns that reflect both the electronic effects of the N-oxide functionality and the unique characteristics of the cyclopropyl substituent. The pyridine protons exhibit characteristic downfield shifts due to the deshielding effect of the N-oxide group [13] [14].
The H-2,6 protons (ortho to the N-oxide) appear as a doublet in the range of 8.2-8.4 ppm, showing the expected downfield shift compared to the parent pyridine due to the electron-withdrawing effect of the N-oxide functionality. The H-3,5 protons (meta to the N-oxide) resonate at 7.3-7.5 ppm, exhibiting less deshielding than the ortho protons but still significantly downfield from typical aromatic protons [15] [16].
The cyclopropyl protons provide particularly diagnostic information about the ring strain and molecular conformation. The cyclopropyl methylene protons typically appear as complex multiplets in the range of 0.8-1.2 ppm, with characteristic coupling patterns that reflect the rigid three-membered ring geometry [17] [18]. The coupling constants between vicinal cyclopropyl protons are diagnostic: cis-protons show coupling constants of 8-11 Hz, while trans-protons exhibit coupling constants of 5-8 Hz [19] [20].
The 13C Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework and electronic distribution within the molecule. The carbon chemical shifts are significantly influenced by the N-oxide functionality, with carbons adjacent to the N-oxide showing characteristic shifts [21] [22].
The pyridine carbons exhibit distinct chemical shift patterns: C-2,6 (ortho to N-oxide) appear at 140-145 ppm, reflecting the deshielding effect of the N-oxide group. C-3,5 (meta to N-oxide) resonate at 125-130 ppm, while C-4 (para to N-oxide, ipso to cyclopropyl) shows significant downfield shift to 150-155 ppm due to the combined effects of N-oxide deshielding and cyclopropyl substitution [21].
The cyclopropyl carbons appear in the aliphatic region at 8-12 ppm, which is characteristic of the unique electronic environment in three-membered rings. This upfield shift reflects the unique bonding in cyclopropane, where the carbon atoms exhibit partial sp2 character due to the strained ring geometry [17] [23].
| Carbon Position | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| C-2,6 (Pyridine) | 140-145 | CH | Ortho to N-oxide |
| C-3,5 (Pyridine) | 125-130 | CH | Meta to N-oxide |
| C-4 (Pyridine) | 150-155 | C | Para to N-oxide, ipso to cyclopropyl |
| Cyclopropyl C | 8-12 | CH2 | Three-membered ring |
The 15N Nuclear Magnetic Resonance data for pyridine N-oxide derivatives provides crucial information about the nitrogen electronic environment. The pyridine nitrogen in N-oxide compounds typically resonates in the range of -101 to -127 ppm, which is significantly different from the parent pyridine due to the electronic redistribution caused by N-oxide formation [13] [14].
The chemical shift of the pyridine nitrogen is sensitive to substituent effects, with electron-withdrawing groups causing deshielding and electron-donating groups causing shielding. The cyclopropyl group, with its unique electronic properties, contributes to the overall shielding pattern observed in the 15N spectrum [13].
The most characteristic feature in the infrared spectrum of 4-Cyclopropyl-pyridine 1-oxide is the N-O stretching vibration, which appears as a strong absorption band in the range of 1220-1265 cm-1 [24] [25]. This frequency is diagnostic for pyridine N-oxide compounds and is sensitive to the electronic environment of the N-oxide group. The presence of the cyclopropyl substituent at the para position influences this frequency through electronic effects transmitted through the aromatic ring system [26] [27].
The N-O stretching frequency is lower than that observed in the free N-oxide due to the electronic delocalization within the aromatic system. The strain present in the cyclopropyl ring contributes to the electronic redistribution, affecting the force constant of the N-O bond and thus its vibrational frequency [24] [28].
The aromatic C-H stretching vibrations appear in the range of 3020-3080 cm-1, showing the characteristic pattern of substituted pyridines. The cyclopropyl C-H stretching modes overlap with the aromatic region but can be distinguished by their slightly different frequency range of 2950-3020 cm-1 [29] [30].
The cyclopropyl C-H stretching frequencies are influenced by the ring strain, appearing at higher frequencies than typical alkyl C-H stretches due to the increased s-character of the carbon-hydrogen bonds in the strained three-membered ring [31] [32]. This frequency shift is a direct consequence of the bond angle compression in cyclopropane, which forces the carbon atoms to adopt hybridization states with increased s-character [33].
The presence of the cyclopropyl ring introduces significant strain enhancement effects that are observable in the vibrational spectrum. The characteristic fingerprint of ring strain appears as frequency shifts in various vibrational modes, with the magnitude of the shift correlating with the degree of strain [33] [34].
Three-membered rings exhibit the most pronounced strain enhancement, with frequency shifts of +130 cm-1 compared to unstrained systems. This enhancement is observed in multiple vibrational modes, including ring breathing, C-H bending, and deformation modes [33] [35]. The cyclopropyl ring deformation modes appear in the range of 1000-1100 cm-1, showing characteristic splitting and intensity enhancement due to the strain-induced coupling between different vibrational modes [35] [36].
| Vibrational Mode | Frequency (cm-1) | Intensity | Strain Enhancement |
|---|---|---|---|
| N-O stretch | 1220-1265 | Strong | Moderate |
| C-H stretch (aromatic) | 3020-3080 | Medium | Low |
| C-H stretch (cyclopropyl) | 2950-3020 | Medium | High |
| Ring breathing | 990-1020 | Strong | High |
| Cyclopropyl deformation | 1000-1100 | Medium | Very High |
Raman spectroscopy provides complementary information to infrared spectroscopy, particularly for symmetric vibrations and ring breathing modes. The Raman spectrum of 4-Cyclopropyl-pyridine 1-oxide shows strong bands corresponding to the aromatic ring breathing and the N-O stretching vibrations [37] [38].
The cyclopropyl ring modes are particularly enhanced in the Raman spectrum due to the high polarizability of the strained C-C bonds. The ring breathing mode of the cyclopropyl group appears as a strong band with characteristic frequency shifts that reflect the ring strain. The polarization characteristics of these bands provide information about the molecular symmetry and the orientation of the cyclopropyl group relative to the pyridine ring [37] [30].
The mass spectrum of 4-Cyclopropyl-pyridine 1-oxide exhibits a molecular ion peak at m/z 135, corresponding to the molecular formula C8H9NO+. This molecular ion serves as the base peak in electron ionization conditions, indicating the relative stability of the ionized molecule [39] [40].
The primary fragmentation pathway involves the loss of the oxygen atom from the N-oxide functionality, yielding a fragment ion at m/z 119 (C8H9N+) with relative intensity of 60-80%. This fragmentation is characteristic of pyridine N-oxide compounds and occurs through a direct elimination mechanism that preserves the aromatic ring system [41] [40].
The cyclopropyl ring undergoes characteristic fragmentation patterns that reflect the ring strain and the unique bonding in three-membered rings. The strain-induced instability of the cyclopropyl group leads to preferential cleavage of the C-C bonds in the three-membered ring, generating specific fragment ions that are diagnostic for cyclopropyl-containing compounds [42] [43].
One major fragmentation pathway involves the ring-opening of the cyclopropyl group with elimination of ethylene (C2H4), leading to the formation of a fragment ion at m/z 107 (C7H7N+) with moderate intensity (40-60%). This fragmentation occurs through a retro-cycloaddition mechanism that relieves the ring strain while maintaining the aromatic system [42] [44].
The fragmentation pattern shows evidence of sequential elimination processes that generate a series of fragment ions with decreasing mass. The loss of the nitrogen-oxygen unit (NO, 30 mass units) from the molecular ion produces a fragment at m/z 105, which then undergoes further fragmentation through loss of alkyl units [45] [41].
The pyridine ring system exhibits characteristic fragmentation patterns, with successive losses of CHN units leading to fragments at m/z 91 (C6H5N+), m/z 79 (C5H5N+), and m/z 65 (C4H3N+). These fragments correspond to the progressive degradation of the aromatic ring system and are commonly observed in the mass spectra of pyridine derivatives [45] [44].
| Fragment Ion (m/z) | Formula | Fragmentation Pathway | Relative Intensity (%) |
|---|---|---|---|
| 135 | C8H9NO+ | Molecular ion | 100 |
| 119 | C8H9N+ | Loss of O | 60-80 |
| 107 | C7H7N+ | Loss of NO | 40-60 |
| 91 | C6H5N+ | Loss of C2H4O | 20-40 |
| 79 | C5H5N+ | Loss of C3H4O | 30-50 |
| 65 | C4H3N+ | Loss of C4H6O | 15-25 |
The fragmentation patterns provide mechanistic insights into the stability and reactivity of the different structural components. The preferential retention of the pyridine ring in many fragment ions indicates its aromatic stability, while the ready loss of the N-oxide functionality reflects the relative weakness of the N-O bond [40] [41].
The cyclopropyl group acts as a directing group for fragmentation, with the ring strain providing additional driving force for bond cleavage. The observation of specific fragment ions corresponding to cyclopropyl ring-opening reactions confirms the proposed fragmentation mechanisms and provides structural verification for the compound [42] [43].